

Spectroscopic and Analytical Profile of 3,5-Dibromo-D-tyrosine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,5-Dibromo-D-tyrosine

Cat. No.: B556670

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **3,5-Dibromo-D-tyrosine**, a halogenated derivative of the amino acid D-tyrosine. The document details its mass spectrometry and nuclear magnetic resonance (NMR) characteristics, offering a valuable resource for its identification, characterization, and application in research and development.

Mass Spectrometry Data

Mass spectrometry is a critical analytical technique for determining the molecular weight and elemental composition of a compound. The data presented below has been aggregated from various sources to provide a comprehensive mass profile of **3,5-Dibromo-D-tyrosine**.

Key Mass Spectrometry Parameters

The fundamental mass spectrometry values for **3,5-Dibromo-D-tyrosine** are summarized in the table below. These values are essential for the identification of the compound in various mass spectrometric analyses.

Property	Value	Reference
Molecular Formula	C ₉ H ₉ Br ₂ NO ₃	[1]
Molecular Weight	338.98 g/mol	[1]
Monoisotopic Mass	336.89492 Da	[1]
Exact Mass	338.89287 Da	[1]

Predicted Collision Cross Section (CCS) Data

Collision Cross Section (CCS) values provide information about the ion's size and shape in the gas phase. These predicted values are useful for ion mobility-mass spectrometry analysis.

Adduct	m/z	Predicted CCS (Å ²)
[M+H] ⁺	337.90221	151.6
[M+Na] ⁺	359.88415	160.5
[M-H] ⁻	335.88765	155.5
[M+NH ₄] ⁺	354.92875	167.4
[M+K] ⁺	375.85809	144.0
[M+H-H ₂ O] ⁺	319.89219	157.7
[M+HCOO] ⁻	381.89313	164.4
[M+CH ₃ COO] ⁻	395.90878	207.4

Data sourced from
computational predictions.[\[2\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

While specific experimental NMR data for the D-isomer is not widely published, the spectroscopic characteristics are expected to be identical to its enantiomer, 3,5-Dibromo-L-

tyrosine, for which data is available. The following tables summarize the expected chemical shifts.

¹H NMR Spectral Data

Proton	Chemical Shift (ppm)	Multiplicity
H- α	~3.84	Doublet of doublets
H- β	~3.08, ~2.84	Multiplet
Aromatic H	~7.62	Singlet

Note: Chemical shifts are highly dependent on the solvent and pH. Data is inferred from related compounds.[3]

¹³C NMR Spectral Data

Carbon	Chemical Shift (ppm)
C=O (Carboxyl)	~176.7
C- α	~58.8
C- β	~36.9
C- γ (Aromatic C-CH ₂)	~127.0
Aromatic C-Br	~91.0
Aromatic C-H	~142.4
Aromatic C-OH	~165.2

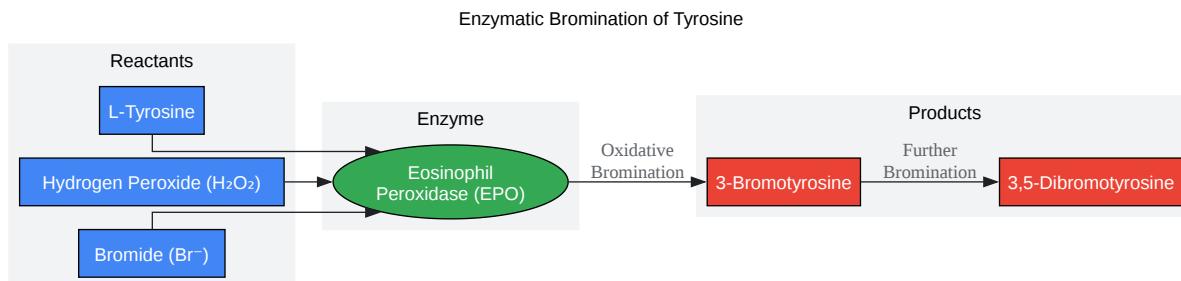
Note: Chemical shifts are highly dependent on the solvent. Data is inferred from related compounds.[3]

Experimental Protocols

The following sections describe generalized protocols for the spectroscopic analysis of **3,5-Dibromo-D-tyrosine** based on established methodologies for similar compounds.[4][5]

Mass Spectrometry: Electrospray Ionization (ESI-MS)

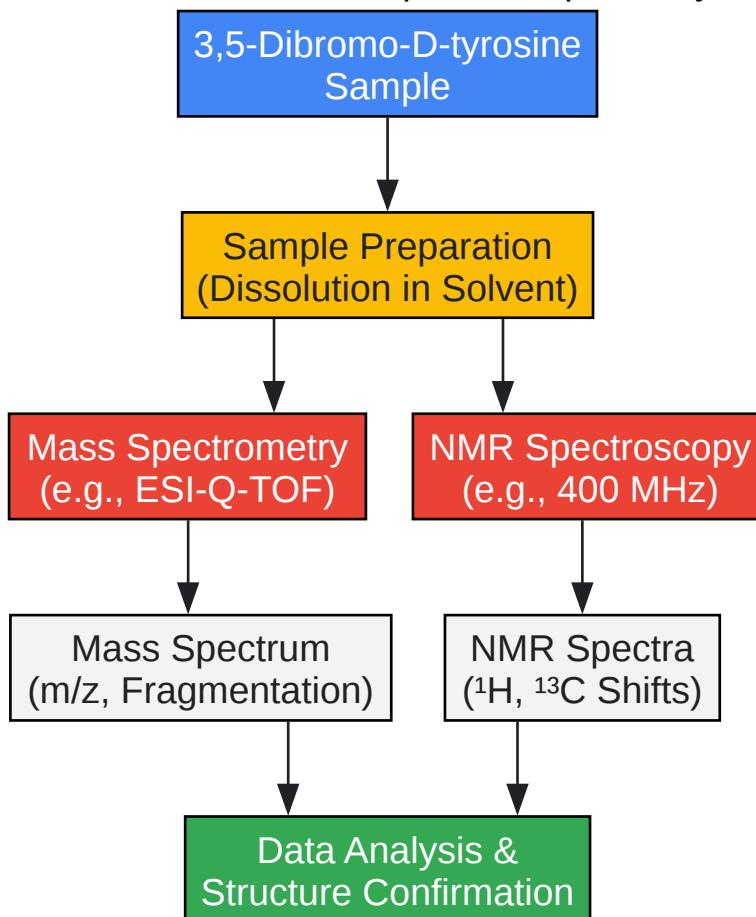
- Sample Preparation: Dissolve a small amount of **3,5-Dibromo-D-tyrosine** in a suitable solvent system, such as a water/acetonitrile mixture with 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode, to a final concentration of approximately 1-10 μ g/mL.
- Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
- Analysis: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 μ L/min.
- Data Acquisition: Acquire mass spectra in both positive and negative ion modes over a mass range of m/z 100-500. For structural elucidation, perform tandem MS (MS/MS) experiments by selecting the precursor ion of interest (e.g., m/z 337.9 for $[\text{M}+\text{H}]^+$) and applying collision-induced dissociation (CID).


Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **3,5-Dibromo-D-tyrosine** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). Add a small amount of a reference standard, such as tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS), if not already present in the solvent.
- Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a standard probe.
- ¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. Typical parameters may include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 200-240 ppm) and a longer acquisition time with more scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the reference standard.

Visualized Workflows


The following diagrams illustrate key processes involving 3,5-Dibromo-tyrosine.

[Click to download full resolution via product page](#)

Caption: Enzymatic formation of 3,5-Dibromotyrosine.

General Workflow for Spectroscopic Analysis

[Click to download full resolution via product page](#)

Caption: Workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3,5-Dibromo-D-tyrosine | C9H9Br2NO3 | CID 688452 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 3,5-dibromo-l-tyrosine (C9H9Br2NO3) [pubchemlite.lcsb.uni.lu]

- 3. bmse000327 3,5-Diiodo-L-tyrosine at BMRB [bmrbi.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ars.usda.gov [ars.usda.gov]
- To cite this document: BenchChem. [Spectroscopic and Analytical Profile of 3,5-Dibromo-D-tyrosine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b556670#spectroscopic-data-of-3-5-dibromo-d-tyrosine-nmr-mass-spec>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com